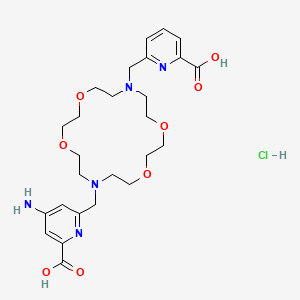

Macropa-NH2 hydrochloride

Description

Overview of Macrocyclic Ligands in Chemical Sciences

Macrocyclic ligands are a class of molecules characterized by a large ring structure containing multiple donor atoms capable of coordinating with metal ions to form stable complexes. numberanalytics.comoxfordsciencetrove.comcambridge.org The study of these ligands is a major area of chemistry, intersecting with biochemistry and materials science. numberanalytics.comcambridge.org The unique architecture of macrocyclic ligands often results in high thermodynamic stability and kinetic inertness when complexed with a metal ion, a phenomenon known as the "macrocyclic effect". numberanalytics.com This enhanced stability is attributed to the pre-organized structure of the ligand, which minimizes the entropic penalty associated with complexation. numberanalytics.com Their ability to selectively bind with specific metal ions has led to their use in a wide array of applications, including the development of sensors, catalytic agents, and therapeutic and diagnostic tools in medicine. numberanalytics.comchesci.com

Historical Context of Macropa Scaffold Development

The development of macrocyclic chemistry has its roots in the early 20th century, with significant progress being made in the 1960s and 1970s through the discovery of crown ethers and cryptands. numberanalytics.com These early macrocycles demonstrated a remarkable ability to selectively bind alkali and alkaline earth metals, which spurred further research into the design and synthesis of new macrocyclic scaffolds with tailored properties. numberanalytics.com The "Macropa" scaffold, an 18-membered macrocycle, was developed as part of this ongoing effort to create ligands with a high affinity for large metal cations. researchgate.netresearchgate.net Initially investigated for its potential in actinide and lanthanide separation, the Macropa scaffold has since found significant application in the field of radiopharmaceuticals. acs.org The development of bioscaffolds, often derived from natural polymers, has also influenced the broader field by emphasizing biocompatibility and the ability to support cellular growth, principles that are relevant in the design of macrocycles for biological applications. nih.gov

Role of Macropa-NH2 Hydrochloride as a Key Chemical Precursor in Advanced Research

This compound serves as a crucial starting material, or precursor, for the synthesis of more complex bifunctional chelators. bioscience.co.uktargetmol.commolnova.cnglpbio.comabmole.comfishersci.fi Specifically, it is the direct precursor to Macropa-NCS. bioscience.co.ukmolnova.cnglpbio.comabmole.comfishersci.fi The "NH2" (amine) group on the this compound molecule provides a reactive site for further chemical modification. This amine group can be converted into an isothiocyanate (-NCS) group, resulting in the formation of Macropa-NCS. This transformation is significant because the isothiocyanate group is highly reactive towards amine groups found on biomolecules, such as antibodies or peptides. This reactivity allows for the covalent attachment, or conjugation, of the Macropa chelator to these targeting biomolecules. Therefore, this compound is a foundational component for creating targeted radiopharmaceuticals.

Research Significance in Metal Chelation and Radiopharmaceutical Sciences

The primary significance of this compound lies in its role in the development of advanced radiopharmaceuticals for targeted alpha therapy (TAT). bioscience.co.ukmolnova.cnglpbio.comabmole.comfishersci.fi Once converted to Macropa-NCS and conjugated to a targeting molecule, the resulting construct can efficiently chelate, or bind, therapeutic radionuclides. bioscience.co.ukmolnova.cnglpbio.com The Macropa scaffold has shown exceptional ability to form highly stable complexes with large radiometals, such as Actinium-225 (B1199940) (Ac-225). researchgate.netacs.org This stability is critical to prevent the release of the radioactive metal in the body, which could lead to off-target toxicity. acs.org

Research has demonstrated that Macropa-based chelators can be conjugated to various targeting vectors, including the anti-human HER2 antibody and the prostate-specific membrane antigen (PSMA)-targeting compound RPS-070. bioscience.co.ukmolnova.cnglpbio.commedchemexpress.eu These targeted radiopharmaceuticals have shown promise in preclinical studies for the treatment of soft-tissue metastases. bioscience.co.ukmolnova.cnglpbio.comabmole.comfishersci.fi The ability of the Macropa scaffold to securely hold potent alpha-emitting radionuclides like Ac-225 highlights the importance of this compound as the starting point for these promising therapeutic agents. researchgate.net

Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 2443966-86-5 | bioscience.co.ukmolnova.cnglpbio.comabmole.comfishersci.fibiosynth.comcymitquimica.comchemsrc.commolnova.com |

| Molecular Formula | C26H38ClN5O8 | bioscience.co.ukmolnova.cnfishersci.fibiosynth.comchemsrc.commolnova.comnih.gov |

| Molecular Weight | 584.06 g/mol | bioscience.co.uktargetmol.commolnova.cnfishersci.ficymitquimica.commolnova.com |

| Appearance | Off-White Powder | fishersci.fi |

| Purity | ≥98% | cymitquimica.comchemsrc.com |

| Solubility | Soluble in DMSO | abmole.comfishersci.fi |

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-amino-6-[[16-[(6-carboxypyridin-2-yl)methyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]methyl]pyridine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H37N5O8.ClH/c27-20-16-22(29-24(17-20)26(34)35)19-31-6-10-38-14-12-36-8-4-30(5-9-37-13-15-39-11-7-31)18-21-2-1-3-23(28-21)25(32)33;/h1-3,16-17H,4-15,18-19H2,(H2,27,29)(H,32,33)(H,34,35);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFFSSMKPBQSWNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCOCCN(CCOCCOCCN1CC2=NC(=CC=C2)C(=O)O)CC3=NC(=CC(=C3)N)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38ClN5O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

584.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Macropa Nh2 Hydrochloride

Synthesis of the Macropa Core Ligand

The foundational structure, H2macropa, is a diaza-18-crown-6-based chelator known for its high selectivity for large metal ions. nih.gov Its synthesis is a well-established process built upon fundamental principles of macrocyclic chemistry.

Precursor Compounds and Initial Reaction Pathways for H2macropa

The synthesis of the H2macropa core ligand (N,N′-bis[(6-carboxy-2-pyridyl)methyl]-4,13-diaza-18-crown-6) originates from commercially available starting materials. researchgate.netactamedicamarisiensis.ro The primary pathway involves the dialkylation of a diaza-18-crown-6 macrocycle. nih.govnih.gov

The key reaction is the alkylation of the secondary amine nitrogens on the diaza-18-crown-6 ring with two equivalents of a picolinate-based electrophile. nih.govacs.org A common reagent used for this purpose is methyl 6-(chloromethyl)picolinate or its brominated analogue, 6-(bromomethyl)pyridine-2-carboxylic acid methyl ester. nih.govacs.orgresearchgate.net The reaction is typically performed in a suitable solvent such as acetonitrile, often in the presence of a non-nucleophilic base like N,N-diisopropylethylamine to scavenge the acid byproduct. researchgate.net The final step in forming the H2macropa ligand is the acid hydrolysis of the methyl ester groups to yield the corresponding carboxylic acids. nih.govacs.org

| Compound Name | Role | Reference |

|---|---|---|

| 4,13-Diaza-18-crown-6 | Macrocyclic Backbone | nih.govresearchgate.net |

| Methyl 6-(chloromethyl)picolinate or 6-(bromomethyl)pyridine-2-carboxylic acid methyl ester | Alkylating Agent (Pendant Arm) | nih.govresearchgate.net |

| N,N-diisopropylethylamine | Base | researchgate.net |

| Acetonitrile | Solvent | researchgate.net |

| Hydrochloric Acid | Hydrolysis Reagent | nih.govnih.gov |

Targeted Synthesis of Macropa-NH2 Hydrochloride

The introduction of an amine (-NH2) group transforms the macropa ligand into a versatile platform for further conjugation. The hydrochloride salt form enhances its stability and solubility. The synthesis of amine-functionalized macropa, such as H2BZmacropa-NH2, demonstrates a targeted approach to creating these essential precursors. nih.govacs.org

Amination Protocols for Macrocyclic Systems

A robust and widely used method for introducing an amine group onto an aromatic portion of a macrocycle is through a nitro-group reduction. This two-step process involves:

Nitration : An aromatic ring integrated into the macrocycle backbone is treated with a nitrating agent. For instance, in the synthesis of H2BZmacropa-NH2, the precursor macrocycle is treated with potassium nitrate (B79036) (KNO3) in trifluoroacetic acid to yield a monosubstituted nitro-product in near-quantitative yield. nih.govacs.org

Reduction : The nitro group is then reduced to a primary amine. A standard method for this transformation is catalytic hydrogenation, using hydrogen gas (H2) over a palladium on carbon (Pd/C) catalyst. acs.org This reduction step is typically clean and high-yielding, providing the desired amine-functionalized macrocycle. nih.gov

Selective Functionalization Techniques in Macropa Synthesis

The precise placement of the amine functional group is critical for the final application of the chelator. Research has demonstrated that the amine group can be selectively introduced at two distinct locations on the macropa scaffold. nih.govacs.org

Backbone Functionalization : In this strategy, the amine group is attached to a phenyl ring that is part of the macrocyclic backbone itself, as seen in the synthesis of H2BZmacropa-NH2. nih.gov This approach offers a modular synthetic route, as the functional handle is installed early, allowing for subsequent variation of the pendant donor arms. acs.org

Pendant Arm Functionalization : Alternatively, the functional group can be located on one of the picolinate (B1231196) pendant arms. nih.govacs.org This is the case for the precursor to the first-generation Macropa-NCS. acs.org This synthesis is reportedly more complex, involving a 9-step pathway from the initial macrocycle. nih.govacs.org

The choice of functionalization site impacts the synthetic strategy and the chemical properties of the resulting bifunctional chelator. nih.gov

| Functionalization Site | Example Compound | Synthetic Complexity | Key Advantage | Reference |

|---|---|---|---|---|

| Macrocycle Backbone | H2BZmacropa-NH2 | Shorter (4-5 steps) | Modular; allows for variation of pendant arms | nih.govacs.org |

| Picolinate Pendant Arm | Precursor to H2macropa-NCS | Longer (9 steps) | Established for first-generation chelators | nih.govacs.org |

Research-Scale Purification Strategies for Amine Precursors

The purification of the amine-functionalized macropa and its precursors is crucial to ensure high purity for subsequent reactions and applications. At the research scale, the primary method for purification and characterization is high-performance liquid chromatography (HPLC), particularly analytical and reverse-phase HPLC (RP-HPLC). nih.govrsc.org Following synthesis, the final products and intermediates are fully characterized using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, to confirm their structure and purity. nih.govnih.gov

Derivatization to Bifunctional Chelators: Macropa-NCS Synthesis

The amine group of Macropa-NH2 is an excellent nucleophile, making it an ideal handle for conversion into other reactive functional groups. A common and highly useful derivatization is the synthesis of the corresponding isothiocyanate (Macropa-NCS). nih.gov This "amine-reactive" group is widely used to conjugate the chelator to biomolecules like antibodies, which contain lysine (B10760008) residues. researchgate.net

The conversion of the amine to an isothiocyanate is a standard transformation in organic chemistry. In the synthesis of H2BZmacropa-NCS, the amine precursor H2BZmacropa-NH2 is treated with excess thiophosgene (B130339) to install the isothiocyanate functional group. osti.gov

An important chemical transformation related to this derivatization is the hydrolysis of the isothiocyanate back to the amine. A solution of H2macropa-NCS in a pH 9.1 buffer at room temperature will completely hydrolyze back to the amine (H2macropa-NH2) in approximately 5 hours. nih.govacs.org This highlights the chemical relationship between the two compounds and the relative stability of the isothiocyanate group under specific conditions. acs.org

Compound Index

| Abbreviation/Name | Full Chemical Name |

|---|---|

| This compound | Amine-functionalized N,N′-bis[(6-carboxy-2-pyridyl)methyl]-4,13-diaza-18-crown-6 hydrochloride |

| H2macropa | N,N′-bis[(6-carboxy-2-pyridyl)methyl]-4,13-diaza-18-crown-6 |

| H2BZmacropa-NH2 | Amine-functionalized benzo-diaza-18-crown-6 with picolinate arms |

| Macropa-NCS | Isothiocyanate-functionalized N,N′-bis[(6-carboxy-2-pyridyl)methyl]-4,13-diaza-18-crown-6 |

| H2BZmacropa-NCS | Isothiocyanate-functionalized benzo-diaza-18-crown-6 with picolinate arms |

| 4,13-Diaza-18-crown-6 | 4,13-Diaza-1,7,10,16-tetraoxacyclooctadecane |

| DOTA | 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid |

Introduction of Isothiocyanate Functionality

The conversion of the primary amine of Macropa-NH2 to an isothiocyanate group (-NCS) is a critical step in creating a bifunctional chelator. This transformation equips the macropa scaffold with an amine-reactive handle, essential for conjugation to biological vectors. The synthesis is typically achieved by treating the precursor, Macropa-NH2, with thiophosgene (CSCl2) or a related thiocarbonyl transfer reagent. This reaction replaces the amine's hydrogen atoms with a carbon-sulfur double bond, yielding the Macropa-NCS derivative. This addition of an isothiocyanate functional group to one of the picolinate arms provides a specific point for attaching peptides or proteins to the macrocyclic framework nih.govrsc.org.

Optimized Reaction Conditions for Conversion to Macropa-NCS

The efficiency of the conversion from Macropa-NH2 to Macropa-NCS is highly dependent on the reaction conditions. The process involves a multi-step synthetic pathway. While specific optimized yields for the final conversion step are proprietary to individual research groups, general conditions for such transformations involve careful control of stoichiometry, temperature, and pH to maximize the formation of the isothiocyanate and minimize side products. Reactions involving substituted isothiocyanates for antibody conjugation are typically completed within 1-2 hours nih.gov.

Conjugation Chemistry of Macropa-Derived Chelators

Once synthesized, Macropa-NCS serves as a versatile bifunctional chelator, ready for attachment to various targeting molecules for applications in fields like targeted radiopharmaceutical therapy.

Covalent Linkage to Biomolecules and Targeting Vectors

The isothiocyanate group of Macropa-NCS is specifically designed to react with primary amine groups present on biomolecules. This allows for the stable, covalent linkage of the macropa chelator to lysine residues on antibodies or the N-terminus of peptides and proteins rsc.org. A notable example is the conjugation of Macropa-NCS to the antibody codrituzumab (GC33), which targets the liver cancer biomarker glypican-3 (GPC3) acs.orgnih.govosti.gov. Standard conditions for this type of antibody-isothiocyanate coupling involve reacting a slight molar excess (e.g., 2.5–3 equivalents) of the chelator with the antibody in a bicarbonate buffer at a controlled temperature, often around 37 °C acs.orgnih.gov.

| Parameter | Condition | Reference Biomolecule |

|---|---|---|

| Buffer | Bicarbonate Buffer | Codrituzumab (GC33) |

| Temperature | 37 °C | Codrituzumab (GC33) |

| Stoichiometry | Slight molar excess of chelator (2.5-3 equiv.) | Codrituzumab (GC33) |

Formation of Stable Thiourea (B124793) Bonds for Bioconjugation

The reaction between the isothiocyanate moiety of Macropa-NCS and a primary amine on a biomolecule results in the formation of a highly stable thiourea linkage (-NH-C(S)-NH-). This covalent bond is robust under physiological conditions, ensuring that the chelator remains firmly attached to its targeting vector in vivo. The formation of these stable thiourea bonds is fundamental to the design of macropa-based bioconjugates, providing the necessary stability for the construct to reach its intended biological target rsc.org. However, it is noted that these thiourea linkages can be relatively hydrophobic, which may in some cases lead to aggregation of the conjugated antibody rsc.orgresearchgate.net.

Hydrolytic Stability Studies of Macropa-NCS and Reversion to Macropa-NH2

A significant characteristic of Macropa-NCS is its limited stability in aqueous solutions, particularly under the basic conditions often used for bioconjugation. The isothiocyanate group is susceptible to hydrolysis, which results in its reversion to the original primary amine, Macropa-NH2 acs.orgnih.gov.

Research has shown that the placement of the isothiocyanate group on the picolinate arm, adjacent to an electron-withdrawing ortho-carboxylic acid group, significantly increases its reactivity and susceptibility to hydrolysis nih.govrsc.orgresearchgate.net. This heightened reactivity reduces the compound's shelf life rsc.orgresearchgate.net. Detailed studies have quantified this instability: in a pH 9.1 sodium bicarbonate (NaHCO3) buffer at room temperature, Macropa-NCS exhibits a half-life (t1/2) of just 1.25 hours acs.orgnih.gov. The compound undergoes complete hydrolysis back to Macropa-NH2 in approximately 5 hours under these conditions acs.orgnih.gov. This rapid degradation necessitates that the conjugation reaction be performed promptly after the chelator is dissolved.

| Compound | Buffer Condition | Temperature | Hydrolysis Half-life (t1/2) | Time to Complete Hydrolysis |

|---|---|---|---|---|

| Macropa-NCS | pH 9.1 NaHCO3 | Room Temperature | 1.25 hours | ~5 hours |

This instability has driven the development of alternative bifunctional macropa chelators, such as H2BZmacropa-NCS, where the isothiocyanate group is placed on a more stable part of the molecule, resulting in a significantly longer hydrolytic half-life (t1/2 = 56 hours) under the same conditions acs.orgnih.gov.

Coordination Chemistry and Metal Ion Complexation by Macropa Nh2 Hydrochloride Derivatives

Fundamental Principles of Metal-Ligand Interactions in Macropa Systems

The coordination of metal ions by macropa-based ligands is governed by a combination of factors including the size of the metal ion, its charge density, and the conformational flexibility of the macrocyclic framework. A distinguishing feature of the macropa system is its preference for larger metal ions, a property often referred to as "reverse size selectivity". acs.org This is contrary to many common chelators that favor smaller, more highly charged cations.

Chelation of Divalent Metal Ions

The spacious and flexible cavity of the macropa ligand is well-suited for the complexation of large divalent metal ions, particularly those from the alkaline earth group.

Macropa has demonstrated a high affinity for barium (Ba²⁺) and its heavier congener, radium (Ra²⁺). Barium often serves as a non-radioactive surrogate for the therapeutic alpha-emitter radium-223 (B1233065) (²²³Ra). Studies have shown that macropa forms a highly stable complex with Ba²⁺. nih.gov The crystal structure of the Ba²⁺ complex reveals the metal ion coordinated by the ligand's donor atoms, and often a solvent molecule is also involved in the coordination sphere.

The complexation of Ra²⁺ by macropa is of significant interest for the development of targeted alpha therapy. Research has shown that macropa can quantitatively and rapidly chelate ²²³Ra²⁺ at room temperature. nih.gov DFT calculations suggest that the [Ra(macropa)] complex exhibits a tenfold coordination environment. acs.org The stability of the radium complex is crucial for its in vivo applications to prevent the release of the radionuclide, which would otherwise accumulate in the bone.

| Metal Ion | log K | Coordination Number (Predicted/Observed) | Key Findings |

|---|---|---|---|

| Ba²⁺ | 11.0 | 11 | Forms a highly stable complex; serves as a surrogate for Ra²⁺. |

| Ra²⁺ | ~11.0 (estimated) | 11 | Rapid and quantitative complexation at room temperature, crucial for ²²³Ra radiopharmaceuticals. |

Macropa-NH2 hydrochloride is described as a ligand possessing nickel coordination activity, forming stable complexes with metals. targetmol.com While detailed structural and kinetic studies on the specific complexation of nickel (Ni²⁺) by Macropa-NH2 are not as extensively documented in peer-reviewed literature as for other ions, the fundamental principles of coordination chemistry suggest that the nitrogen and oxygen donor atoms of the macropa ligand are well-suited to coordinate with transition metals like nickel. The resulting complex is expected to exhibit significant stability, a characteristic feature of macrocyclic complexes.

Chelation of Trivalent Lanthanide and Actinide Ions

The macropa ligand system has shown exceptional promise in the chelation of large trivalent cations, including lanthanides and actinides, which are of significant interest for medical applications.

Actinium-225 (B1199940) is a potent alpha-emitting radionuclide for targeted alpha therapy. Effective chelation of Ac³⁺ is critical to prevent its release and subsequent accumulation in healthy tissues. Macropa has emerged as a superior chelator for Ac³⁺ compared to traditional ligands like DOTA. nih.gov

The complexation of ²²⁵Ac³⁺ with macropa is remarkably rapid, achieving quantitative radiolabeling within minutes at room temperature. nih.gov This is a significant advantage for the preparation of radiopharmaceuticals. The resulting [²²⁵Ac]Ac-macropa complex exhibits high kinetic inertness and stability in human serum, which is essential for in vivo applications. nih.gov The large ionic radius of Ac³⁺ is well-accommodated by the spacious cavity of the macropa ligand, leading to the formation of a highly stable complex.

Due to the high radioactivity and limited availability of actinium, non-radioactive lanthanides with similar ionic radii and chemical properties, such as Lanthanum (La³⁺) and Europium (Eu³⁺), are often used as surrogates in coordination chemistry studies.

La³⁺, being the largest stable lanthanide, serves as an excellent model for Ac³⁺. Crystallographic studies of the [La(macropa)]⁺ complex have revealed an 11-coordinate geometry, with ten donor atoms from the ligand and one from a water molecule. nih.gov This provides valuable insight into the probable coordination environment of Ac³⁺.

Europium (Eu³⁺) is another useful surrogate, and its complexes with macropa have been studied to understand the thermodynamic aspects of complexation. Isothermal titration calorimetry and time-resolved laser-induced fluorescence spectroscopy have been employed to determine the stability constants of the Eu-macropa complex. nih.govacs.org These studies provide fundamental data that helps in predicting the behavior of actinide complexes.

| Metal Ion | log K | Coordination Number (Predicted/Observed) | Role/Key Findings |

|---|---|---|---|

| ²²⁵Ac³⁺ | Not directly measured, but high stability inferred | ~11 (Predicted) | Rapid, quantitative chelation at room temperature; high in vivo stability. |

| La³⁺ | 13.9 | 11 | Excellent surrogate for Ac³⁺; detailed structural information available. |

| Eu³⁺ | 13.0 | 10 | Used for thermodynamic studies of complexation. |

Lutetium-177 (¹⁷⁷Lu) Complex Formation

Lutetium-177 is a widely used radionuclide in targeted therapy. However, studies on the complexation of ¹⁷⁷Lu with the macropa chelator indicate that while complex formation occurs, its stability is comparatively lower than that observed with other larger radiometals. acs.orgresearchgate.netnih.gov Radiolabeling experiments have been performed using [¹⁷⁷Lu]LuCl₃ solutions. acs.org Comparative analyses of complex stability place the ¹⁷⁷Lu-macropa complex lower in the stability gradation compared to complexes with other radionuclides like ²¹²Pb, ¹³³La, and ¹³¹Ba. acs.orgresearchgate.netnih.govnih.gov This suggests that while macropa can chelate ¹⁷⁷Lu, other chelators like DOTA might be more suitable for this smaller metal ion. wpmucdn.commdpi.com

Chelation of Other Relevant Radiometal Ions (e.g., Bismuth-213, Lead-212, Barium-131, Cerium-134)

The macropa ligand has shown exceptional capabilities in chelating a range of large and medically relevant radiometal ions. nih.govacs.org

Bismuth-213 (²¹³Bi): As a promising alpha-emitter for targeted alpha therapy, stable chelation of ²¹³Bi is crucial. nih.gov Macropa efficiently complexes ²¹³Bi at room temperature and physiological pH within minutes at low ligand concentrations (≥10⁻⁶ M). nih.gov The resulting Bi³⁺-macropa complex demonstrates remarkable kinetic inertness. nih.gov

Lead-212 (²¹²Pb): Radiolabeling studies show that macropa forms highly stable complexes with ²¹²Pb. acs.orgnih.gov In terms of complex stability, ²¹²Pb-macropa is considered one of the most stable complexes formed by this ligand. researchgate.netnih.gov

Barium-131 (¹³¹Ba): Macropa has been evaluated for the chelation of the diagnostic radiometal ¹³¹Ba²⁺. It achieves quantitative radiolabeling with ¹³¹Ba²⁺ within an hour at room temperature and pH 6. nih.gov The resulting complex shows high stability, with no dissociation observed after three days of incubation in human serum. nih.govnih.govacs.org

Cerium-134 (¹³⁴Ce): Studies comparing macropa (referred to as MACROPA·NH₂) with DOTA for ¹³⁴Ce chelation found that macropa complexed virtually all the ¹³⁴Ce in yields greater than 95% across a range of ligand-to-metal ratios (from 0.5:1 to 10:1) at room temperature. snmjournals.org In contrast, DOTA required a higher ratio and elevated temperatures to achieve comparable yields. snmjournals.org

Thermodynamic Stability Constants of Metal-Macropa Complexes

The thermodynamic stability of a metal-ligand complex is a critical parameter for predicting its in vivo stability. acs.orgnih.gov This stability is quantified by the association or stability constant (K), often expressed in its logarithmic form, log K.

A variety of sophisticated analytical techniques are employed to determine the thermodynamic stability constants of metal-macropa complexes. These methods are chosen to handle the challenges posed by high-affinity ligands. nih.gov A combination of methods is often used to ensure the accuracy of the determined values. acs.orgnih.govacs.org

Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during the binding interaction between the metal ion and the ligand, allowing for the determination of log K values. It has been used to determine the stability constants for complexes of macropa with Pb²⁺, La³⁺, Eu³⁺, Ba²⁺, and Lu³⁺. acs.orgresearchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is utilized to determine the pKₐ values of the macropa ligand by monitoring chemical shift changes across a range of pD values. researchgate.netnih.gov These pKₐ values are essential for accurately calculating the log K values from ITC and other titration data. nih.gov

Time-Resolved Laser-Induced Fluorescence Spectroscopy (TRLFS): This highly sensitive technique is particularly useful for studying luminescent lanthanide ions like Europium (Eu³⁺). By titrating the ligand to a solution of Eu³⁺ and analyzing the luminescence decays, the complex stability constant can be precisely determined. acs.orgresearchgate.netnih.gov

Potentiometric Titration: This classical method involves monitoring the pH of a solution as a titrant is added. It has been used to determine the stability constants of macropa complexes and provides data that is often in good agreement with other techniques. acs.orgnih.gov

The formation and stability of metal-macropa complexes are highly dependent on the pH of the solution. This is because the protonation state of the ligand's donor groups (two carboxylate functions and two amino functions) changes with pH. uri.eduresearchgate.net The pKₐ values for macropa have been determined by ¹H NMR to be approximately 2.40, 3.13, 6.80, and 7.73. acs.orgresearchgate.netnih.govnih.gov

At low pH, the donor atoms are protonated, which inhibits metal coordination. As the pH increases, the ligand deprotonates, making the donor atoms available for complexation and thus increasing the thermodynamic stability of the complex. researchgate.net Understanding this pH dependency is crucial for identifying the optimal conditions for radiolabeling, where efficient complex formation is required. acs.orgnih.gov For instance, radiolabeling with various metal ions is often performed in buffered solutions at pH values between 5.5 and 7.4 to ensure the ligand is sufficiently deprotonated for effective chelation. nih.govosti.gov

Table 1: Thermodynamic Stability Constants (log K) of Macropa-Metal Complexes

| Metal Ion | log K Value | Methodology |

|---|---|---|

| Pb²⁺ | 18.5 | ITC |

| La³⁺ | 13.9 | ITC |

| Eu³⁺ | 13.0 | ITC |

| Eu³⁺ | 12.9 | TRLFS |

| Ba²⁺ | 11.0 | ITC |

| Lu³⁺ | 7.3 | ITC |

Data sourced from studies conducted at 25 °C with an ionic strength of I = 0.1 M NaCl. acs.orgnih.gov

Kinetic Stability of Macropa-Metal Complexes in Biologically Relevant Environments

While thermodynamic stability provides insight into the strength of a complex at equilibrium, kinetic stability (or inertness) is arguably more important for radiopharmaceuticals. nih.gov It describes the rate at which the radiometal dissociates from the chelator in a biological system, where equilibrium conditions are rarely met. High kinetic stability is essential to prevent the release of toxic free radiometals in vivo. nih.govacs.org

A common method to assess the kinetic stability of a radiometal complex is to challenge it in vitro under biologically relevant conditions, such as incubation in human serum or by introducing a competing chelator (transchelation). nih.gov

Human Serum Stability: Macropa complexes with several radiometals have demonstrated excellent stability in human serum. For example, the [¹³¹Ba][Ba(macropa)] complex showed no dissociation after 3 days at 37 °C. nih.gov Similarly, the ²²⁵Ac-macropa complex remained over 90% intact after 5 days in human serum, highlighting its exceptional stability. acs.orgnih.gov The ¹³⁴Ce-MACROPA·NH₂ complex was also found to be over 95% intact after 7 days in both human and rat serum. snmjournals.org

Transchelation Challenge Assays: In these assays, a strong competing chelator, such as diethylenetriaminepentaacetic acid (DTPA) or ethylenediaminetetraacetic acid (EDTA), is added to the radiometal complex solution. nih.govnih.gov The resistance of the complex to give up its metal ion to the competing chelator is a measure of its kinetic inertness. The Bi³⁺-py-macrodipa complex, a derivative of macropa, showed remarkable kinetic inertness in an EDTA transchelation challenge, surpassing that of the Bi³⁺-macropa complex. nih.gov This type of research is crucial for validating the suitability of a chelator for in vivo applications. nih.gov

Comparative Stability Studies with Established Chelators

The evaluation of a new chelating agent's efficacy, particularly for applications in fields like nuclear medicine, hinges on rigorous comparison with well-established ligands. For this compound (commonly referred to as macropa), its performance is benchmarked against standard chelators such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), DTPA (diethylenetriaminepentaacetic acid), and EDTA (ethylenediaminetetraacetic acid). These comparisons primarily focus on thermodynamic stability, quantified by the stability constant (log K), which indicates the strength of the bond between the chelator and a metal ion at equilibrium. A high log K value is often predictive of a stable complex that is less likely to release the metal ion in a biological system.

Research has demonstrated that the unique 18-membered macrocyclic structure of macropa, which includes an 18-crown-6 (B118740) backbone and two picolinate (B1231196) pendant arms, gives it distinct advantages, especially in complexing large metal ions. Its superiority is particularly evident when compared to smaller-cavity chelators like DOTA. For instance, macropa has been shown to be superior to DOTA in forming highly stable complexes with the large trivalent cation of Actinium-225 (²²⁵Ac).

Further studies underscore macropa's high affinity for large divalent cations. It is recognized as the highest affinity chelator for Radium-223 (²²³Ra) under physiologically relevant conditions (pH 7.4). The stability constant for its complex with Ra²⁺ (log K = 10.0) surpasses that of [Ra(DTPA)]³⁻ by 1.5 orders of magnitude and is significantly higher than that of [Ra(DOTA)]²⁻ (log K = 7.82). Macropa also forms a highly stable complex with Lead-212 (²¹²Pb), exhibiting a log K value of 18.5, which is comparable to the robust complexes formed by DOTA and DTPA with lead (log K > 18).

The interaction of macropa with the lanthanide series of ions reveals a more complex selectivity pattern compared to traditional chelators. Most common ligands, including DOTA and EDTA, exhibit what is known as Type I selectivity, where the stability of the complex (log K) steadily increases across the lanthanide series as the ionic radius of the metal decreases. Macropa, however, does not follow this simple trend. Its affinity is high for early, larger lanthanides like Lanthanum (La³⁺, log K = 13.9) and Europium (Eu³⁺, log K = 13.0), but drops significantly for smaller, later lanthanides such as Lutetium (Lu³⁺, log K = 7.3). This demonstrates a size-selectivity pattern that favors larger metal ions, a valuable characteristic for specific applications in nuclear medicine.

The thermodynamic stability constants for macropa with a selection of medically relevant metal ions are presented below.

Table 1: Stability Constants (log K) of Metal-Macropa Complexes This table displays the measured stability constants for complexes formed between Macropa and various metal ions, determined at 25 °C and an ionic strength of I = 0.1 M.

| Metal Ion | log K |

| Pb²⁺ | 18.5 |

| La³⁺ | 13.9 |

| Eu³⁺ | 13.0 |

| Ba²⁺ | 11.0 |

| Ra²⁺ | 10.0 |

| Lu³⁺ | 7.3 |

| Data sourced from multiple studies. |

A direct comparison of stability constants between macropa and established chelators for selected lanthanides highlights their different binding affinities and selectivity patterns.

Table 2: Comparative Stability Constants (log K) of Lanthanide Complexes This table compares the stability constants of complexes formed by Macropa, EDTA, and DOTA with selected Lanthanide (Ln³⁺) ions, illustrating the differing selectivity patterns of the chelators.

| Metal Ion | Ionic Radius (Å) | Macropa (log K) | EDTA (log K) | DOTA (log K) |

| La³⁺ | 1.16 | 13.9 | 15.5 | 22.46 |

| Eu³⁺ | 1.07 | 13.0 | 17.3 | 23.63 |

| Lu³⁺ | 0.98 | 7.3 | 19.8 | 24.55 |

| Data compiled from various sources. |

Ligand Design Principles and Structural Modifications of Macropa Scaffolds

Macrocyclic Backbone Engineering

The foundational structure of a chelator, its macrocyclic backbone, plays a pivotal role in determining its affinity and selectivity for specific metal ions. In the context of Macropa scaffolds, meticulous engineering of this backbone is crucial for optimizing its performance in radiopharmaceutical applications.

Impact of Macrocycle Ring Size on Metal Ion Selectivity

The 18-membered diaza-18-crown-6 macrocyclic core of the standard Macropa ligand is a key determinant of its remarkable metal ion selectivity. This ring size has proven to be particularly well-suited for encapsulating large metal ions, a critical feature for applications in targeted alpha therapy which often employs radionuclides like Actinium-225 (B1199940) (Ac-225). The pre-organized cavity of the 18-membered ring provides a snug fit for these larger ions, contributing to the high stability of the resulting metal complexes.

This preference for larger cations is a phenomenon known as "reverse size selectivity." Unlike many chelators that favor smaller metal ions, Macropa demonstrates a higher affinity for larger ions within a given series, such as the lanthanides. This property is crucial for ensuring stable chelation of therapeutic isotopes like Ac-225 in the presence of smaller, endogenous metal ions in the body. The inherent flexibility of the crown ether backbone allows it to partially wrap around the metal ion, with the pendant picolinate (B1231196) arms completing the coordination sphere.

Incorporation of Rigidifying Elements within the Macrocycle (e.g., Benzene (B151609) Moieties)

To further enhance the stability of the metal-chelator complex, researchers have explored the incorporation of rigidifying elements into the Macropa backbone. A notable strategy involves the integration of one or two benzene rings into the macrocycle, creating analogs known as H2BZmacropa and H2BZ2macropa, respectively. The rationale behind this approach is that reducing the conformational flexibility of the ligand will pre-organize it for metal binding, potentially leading to more stable complexes.

Studies on these rigidified analogs have revealed a nuanced impact on their chelation properties. While the introduction of benzene rings does indeed decrease the conformational flexibility, it has been observed to result in a slight decrease in the thermodynamic stability of the Lanthanum-139 (La-139) complexes compared to the parent Macropa. This has been attributed to the weaker donor strength of the aromatic ether oxygens compared to their aliphatic counterparts in the original macrocycle. However, despite this modest reduction in thermodynamic stability, the Ac-225 complexes of H2BZmacropa still exhibit high stability, making it a viable candidate for targeted alpha therapy applications.

Pendant Arm Functionalization

The pendant arms of the Macropa scaffold are not merely passive components; they are critical to the chelation efficacy and provide a means for attaching the chelator to targeting molecules.

Role of Picolinate Arms in Metal Coordination and Chelation Efficacy

The presence of these picolinate arms is a defining feature of the Macropa scaffold and is essential for its high chelation efficacy. The combination of the macrocyclic pre-organization and the strong coordination from the picolinate arms results in complexes with exceptional thermodynamic stability and kinetic inertness, which are critical properties for preventing the release of the radionuclide in vivo.

Strategic Introduction of Amine-Reactive Groups for Bioconjugation

For Macropa to be effective in targeted radiopharmaceutical therapies, it must be attached to a biomolecule, such as an antibody or a peptide, that can deliver the radionuclide to the target cells. This is where Macropa-NH2 hydrochloride comes into play. The "NH2" (amine) group in this compound serves as a crucial functional handle for bioconjugation.

This compound is a precursor to Macropa-NCS, where the amine group is converted to an isothiocyanate (-NCS) group. This isothiocyanate is an amine-reactive functional group that can readily form a stable thiourea (B124793) bond with the lysine (B10760008) residues on proteins. This strategic introduction of an amine-reactive group allows for the efficient and site-specific conjugation of the Macropa chelator to targeting vectors, enabling the development of targeted radiopharmaceuticals.

Development of "Extra-Large" Macropa Analogs (Macropa-XL)

The versatility of the Macropa scaffold has led to the development of analogs with even larger macrocyclic rings to accommodate exceptionally large metal ions. One such analog is Macropa-XL, which features a 21-crown-7 macrocyclic core. This "extra-large" chelator was specifically designed to address the challenge of stably chelating Radium-223 (B1233065) (Ra-223), a therapeutic alpha-emitter with a significantly larger ionic radius than Ac-225.

The hypothesis behind the design of Macropa-XL was that the larger cavity of the 21-membered ring would provide a better size match for the Ra-223 ion, leading to a more stable complex. However, experimental studies revealed that while Macropa-XL could effectively bind Ra-223, the resulting complex had a lower stability constant compared to that of Ra-223 with the standard 18-membered Macropa. This unexpected outcome was attributed to a larger free energy penalty for Macropa-XL to reorganize into the optimal binding conformation. These findings underscore the intricate balance of factors that govern chelator design and the importance of empirical validation of theoretical design principles.

| Compound/Complex | Stability Constant (log K) | Metal Ion |

| [Pb(macropa)] | 18.5 | Pb2+ |

| [La(macropa)] | 13.9 | La3+ |

| [Eu(macropa)] | 13.0 | Eu3+ |

| [Ba(macropa)] | 11.0 | Ba2+ |

| [Lu(macropa)] | 7.3 | Lu3+ |

| [Ra(macropa-XL)] | 8.12 | Ra2+ |

Design Considerations for Chelation of Large Ionic Radii Metals

The primary challenge in chelating large metal ions is their high coordination numbers and the need for a ligand that can effectively encapsulate the metal to prevent release in vivo. The design of macropa-based ligands addresses this through several key principles:

Reverse Size Selectivity: Unlike many standard chelators that favor smaller metal ions, the macropa framework exhibits a preference for binding large over small metal ions, a property known as reverse size selectivity. nih.govnih.gov This is attributed to the pre-organized nature of the 18-membered macrocyclic core, which is suitably sized to accommodate large cations like Ac³⁺, La³⁺, and Ra²⁺. nih.govnih.govornl.gov

Macrocyclic Core Size: The 18-crown-6 (B118740) backbone of macropa provides a cavity size that is well-suited for many large radiometals. nih.gov However, for exceptionally large ions like Radium-223 (Ra²⁺), further optimization is necessary. The low charge density of Ra²⁺ weakens its electrostatic interactions with chelators, demanding a ligand that can saturate its large coordination sphere. ornl.gov To address this, a derivative named macropa-XL was developed with an expanded 21-crown-7 macrocyclic core. While this modification was hypothesized to better accommodate Ra²⁺, it resulted in a moderate decrease in complex stability compared to the original macropa scaffold, indicating a complex relationship between cavity size and stability. ornl.gov

Pendant Donor Arms: The two picolinate pendant arms on the macropa scaffold play a crucial role in completing the coordination sphere of the bound metal ion. These arms provide additional donor atoms that securely bind the metal. Modifications to these arms, such as replacing picolinate with quinolinate donors (as in macropaquin and macroquin-SO₃ ) or phosphonic acid donors (as in macrophospho ), have been shown to significantly impact the kinetic inertness and stability of the resulting metal complexes, particularly with ions like Bi³⁺. nih.gov

The macropa platform has proven effective for chelating a variety of large, medically relevant radiometals, including:

Actinium-225 (Ac³⁺) nih.gov

Lanthanum-132/135 (La³⁺) nih.gov

Barium-131 (Ba²⁺) nih.gov

Radium-223 (Ra²⁺) nih.gov

Bismuth-213 (Bi³⁺) nih.gov

Analysis of Conformational Flexibility and Preorganization in Modified Ligands

The efficacy of a chelator is determined not only by the thermodynamic stability of its metal complex but also by the energy required for the ligand to adopt a conformation suitable for binding—a concept known as preorganization. nih.gov A highly flexible ligand may require a significant energy input to arrange its donor atoms for metal coordination, whereas a more rigid, preorganized ligand will have a lower energetic penalty.

Structural modifications to the macropa scaffold have been investigated to enhance this preorganization. By incorporating one or two benzene rings into the macrocyclic backbone, researchers created the more rigid analogues H₂BZmacropa and H₂BZ₂macropa . nih.gov The hypothesis was that decreasing the conformational flexibility would preorganize the chelators for more effective and stable metal binding. nih.gov

Density Functional Theory (DFT) calculations were used to analyze the energetic contributions to complex formation, separating the Gibbs free energy into two components:

Strain Energy (ΔGₛ°): The energy required to distort the free ligand into its metal-binding conformation.

Binding Energy (ΔGₑ°): The energy released when the metal ion binds to the preorganized ligand.

| Ligand | Relative Strain Energy (ΔΔGₛ°) (kcal/mol) | Relative Binding Energy (ΔΔGₑ°) (kcal/mol) |

|---|---|---|

| BZmacropa²⁻ | -3.1 | +4.4 |

| BZ₂macropa²⁻ | -4.1 | +6.2 |

Data sourced from computational studies, indicating that while rigid analogues require less energy to adopt a binding conformation (negative ΔΔGₛ°), the subsequent metal-ligand interaction is weaker (positive ΔΔGₑ°) than in the parent macropa ligand. nih.gov

Advanced Analytical and Spectroscopic Characterization Techniques for Macropa Nh2 Hydrochloride and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for studying the structural and dynamic properties of Macropa-NH2 and its complexes in solution. Its non-invasive nature allows for detailed investigation under various conditions. proceedings.sciencerptu.de

Ligand Protonation Studies and pD-Titrations

¹H NMR spectroscopy is a primary method for determining the protonation constants (pKa values) of a ligand by monitoring the chemical shifts of specific protons as a function of pH (or pD in deuterium (B1214612) oxide). For the macropa chelator, ¹H NMR has been used to identify four distinct pKa values. nih.govresearchgate.net The protonation of the carboxylate and amino functional groups induces changes in the local electronic environment, which are observed as shifts in the signals of nearby protons. By titrating a solution of the ligand and tracking these shifts, a detailed picture of its acid-base chemistry emerges. nih.govresearchgate.net

The determined protonation constants are crucial for understanding the ligand's speciation at a given pH, which in turn governs its metal-binding affinity. nih.govresearchgate.net

Table 1: Protonation Constants (pKa) of Macropa Determined by ¹H NMR

| Protonation Step | pKa Value (±0.15) | Assigned Functional Group |

|---|---|---|

| pKa1 | 7.73 | Amino Function |

| pKa2 | 6.80 | Amino Function |

| pKa3 | 3.13 | Carboxylate Function |

| pKa4 | 2.40 | Carboxylate Function |

Data sourced from Blei et al. (2023). nih.govresearchgate.net

Structural Elucidation of Metal-Ligand Adducts in Solution

NMR spectroscopy provides significant evidence for the formation and structure of metal-ligand complexes in solution. Upon coordination of a metal ion, such as Pb²⁺, Bi³⁺, or La³⁺, to the macropa ligand, substantial changes in the chemical shifts of the ligand's protons are observed. nih.gov These coordination-induced shifts are most pronounced for protons located near the metal binding site, including the macrocyclic ring and the picolinate (B1231196) pendant arms. This allows for the confirmation of the coordination environment in the solution state. nih.govnih.gov Both NMR and X-ray crystallographic studies of the La³⁺ complexes of macropa and its derivatives have revealed similar structural features. researchgate.netnih.gov

Monitoring of Kinetic Processes via NMR

While NMR is a powerful technique for monitoring reaction kinetics in real-time, its application to the complexation of Macropa-NH2 with certain metal ions is constrained by the reaction speed. proceedings.sciencenih.govbohrium.com The formation of macropa complexes with many radiopharmaceutically relevant metal ions, such as Actinium-225 (B1199940) (²²⁵Ac³⁺), is exceptionally rapid. researchgate.net For instance, the chelation of ²²⁵Ac by macropa at submicromolar concentrations occurs quantitatively within five minutes at room temperature. researchgate.net In these cases, NMR is often used not to measure the kinetic rate constants, but to confirm the swift and complete formation of the stable metal complex. researchgate.net

X-ray Crystallography for Solid-State Structural Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of molecules in the solid state, providing unambiguous information on bond lengths, bond angles, and coordination geometries.

Determination of Coordination Geometries and Molecular Structures of Macropa Complexes

X-ray crystallographic studies on various metal complexes of macropa and its analogues have provided critical insights into their solid-state structures. These analyses reveal how the flexible macrocyclic ligand adapts to accommodate metal ions of different sizes and charges.

For example, the crystal structure of a Bismuth(III) complex with a macropa analogue, [Bi(macropa-F)]⁺, shows the Bi(III) ion in a six-coordinate pentagonal pyramid geometry. nih.gov In contrast, lanthanide complexes often exhibit higher coordination numbers. The structures of lanthanum(III) and lutetium(III) complexes with macropa show the metal ion positioned above the 18-membered macrocycle, coordinated by the two picolinate arms. Specifically, lanthanide complexes can adopt an 11-coordinate geometry, comprising ten donor atoms from the ligand and one from a coordinated water molecule. acs.org The ability of the large macropa cavity to accommodate a water molecule in the coordination sphere has also been observed in its complex with Ba²⁺. rsc.org

Table 2: Selected Coordination Geometries of Macropa Complexes from X-ray Crystallography

| Metal Ion | Coordination Number | Coordination Geometry Description | Coordinated Solvent |

|---|---|---|---|

| Bi³⁺ | 6 | Pentagonal Pyramid | No |

| La³⁺ | 11 | N/A | Yes (H₂O) |

| Lu³⁺ | 11 | N/A | Yes (H₂O) |

Potentiometric Titration for Solution Thermodynamics

Potentiometric titration is a highly accurate method for determining equilibrium constants in solution, including ligand protonation constants and the thermodynamic stability constants of metal complexes. The technique involves monitoring the pH of a solution as a titrant is added, allowing for the calculation of concentration-dependent equilibrium data.

This method has been used to determine the four protonation constants of macropa and its derivatives. nih.gov Furthermore, potentiometric titrations are employed to measure the stability constants (log K) of macropa with various metal ions. nih.govacs.org These constants provide a quantitative measure of the thermodynamic stability of the complexes. For instance, the stability constant for the Eu³⁺-macropa complex (log K = 13.0) determined by potentiometric titration is in excellent agreement with values obtained through other methods like Isothermal Titration Calorimetry (ITC) and Time-Resolved Laser-Induced Fluorescence Spectroscopy (TRLFS). nih.govacs.org

Table 3: Thermodynamic Stability Constants (log K) of Metal-Macropa Complexes

| Metal Ion | log K Value | Method(s) |

|---|---|---|

| Pb²⁺ | 18.5 | ITC |

| La³⁺ | 13.9 | ITC |

| Eu³⁺ | 13.0 | ITC, TRLFS, Potentiometric Titration |

| Ba²⁺ | 11.0 | ITC |

| Lu³⁺ | 7.3 | ITC |

Data sourced from Blei et al. (2023). nih.govresearchgate.net

Ligand Protonation Constant Determination

The protonation constants (pKa values) of a ligand are fundamental to understanding its acid-base chemistry and how its metal-binding affinity changes with pH. For Macropa-NH2, these constants quantify the tendency of the amine and carboxylate functional groups to accept protons. Potentiometric titration is a common method for determining these values. rsc.orgnih.gov More recently, ¹H NMR spectroscopy has also been employed to determine the pKa values of the functional groups of the macropa chelator. nih.govnih.gov

The protonation constants for the macropa ligand have been determined in various studies. For instance, ¹H NMR spectroscopy was used to identify four pKa values, corresponding to the carboxylate functions (2.40 and 3.13) and the amino functions (6.80 and 7.73). nih.govnih.govacs.org These values are critical for selecting the appropriate pH range for subsequent metal-ligand binding studies. nih.gov Slight variations in pKa values can be observed depending on the ionic strength and the background electrolyte used during the determination, such as 0.1 M KCl or 0.2 M NaCl. rsc.orgnih.gov For example, a slight increase in the log Ka1 value in 0.2 M NaCl compared to 0.1 M KCl suggests a stronger interaction of the ligand with K+ ions than with Na+ ions. rsc.org

| Functional Group | pKa Value | Method | Ionic Strength | Reference |

|---|---|---|---|---|

| Carboxylate | 2.40 (±0.15) | ¹H NMR | 0.1 M NaCl | nih.govacs.org |

| Carboxylate | 3.13 (±0.15) | ¹H NMR | 0.1 M NaCl | nih.govacs.org |

| Amino | 6.80 (±0.15) | ¹H NMR | 0.1 M NaCl | nih.govacs.org |

| Amino | 7.73 (±0.15) | ¹H NMR | 0.1 M NaCl | nih.govacs.org |

Metal-Ligand Stability Constant Measurements

The stability constant (log K) is a quantitative measure of the affinity of a ligand for a metal ion, indicating the strength of the metal-ligand bond in a complex. scispace.comwikipedia.org High stability constants are often a prerequisite for in vivo applications of chelating agents to prevent the release of the metal ion. Various techniques, including potentiometric titrations, isothermal titration calorimetry (ITC), and europium time-resolved laser-induced fluorescence spectroscopy (Eu-TRLFS), have been utilized to measure the stability constants of macropa complexes with a range of metal ions. nih.govnih.gov

Studies have shown that macropa forms stable complexes with several radiopharmaceutically relevant metal ions, including lanthanides (La³⁺, Eu³⁺, Lu³⁺) and other divalent and trivalent metals like Pb²⁺, Ba²⁺, and Ra²⁺. nih.govnih.gov The stability of these complexes varies depending on the metal ion's charge and coordination properties. nih.gov For instance, the log K value for the Pb-macropa complex was determined to be 18.5, while for the Lu-macropa complex, it was 7.3. nih.govacs.org The stability constants for macropa complexes with alkaline earth metals have also been determined, showing a preference for larger ions like Ba²⁺ (log K = 11.45) over smaller ones like Ca²⁺ (log K = 6.06). rsc.orgosti.gov

| Metal Ion | log K Value | Method | Ionic Strength | Reference |

|---|---|---|---|---|

| Pb²⁺ | 18.5 | ITC | 0.1 M NaCl | nih.govacs.org |

| La³⁺ | 13.9 | ITC | 0.1 M NaCl | nih.govacs.org |

| Eu³⁺ | 13.0 | ITC/Eu-TRLFS | 0.1 M NaCl | nih.govacs.org |

| Ba²⁺ | 11.0 | ITC | 0.1 M NaCl | nih.govacs.org |

| Ba²⁺ | 11.45 | Potentiometric Titration | 0.2 M NaCl | rsc.org |

| Lu³⁺ | 7.3 | ITC | 0.1 M NaCl | nih.govacs.org |

| Sr²⁺ | 9.70 | Potentiometric Titration | 0.2 M NaCl | rsc.org |

| Ca²⁺ | 6.06 | Potentiometric Titration | 0.2 M NaCl | rsc.org |

Calorimetric Techniques in Binding Studies

Calorimetry is a powerful technique for studying the thermodynamics of molecular interactions by directly measuring the heat changes associated with a binding event. nih.gov This provides a complete thermodynamic profile of the interaction.

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a highly sensitive technique that has become a gold standard for characterizing the thermodynamics of binding interactions in solution. unizar.esresearchgate.net By measuring the heat released or absorbed during the titration of a ligand into a solution containing a metal ion, ITC can directly determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment. nih.gov From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the binding process. unizar.es

ITC has been instrumental in determining the stability constants of macropa complexes with various metal ions. nih.govacs.org For example, ITC measurements were used to determine the log K values for complexes of macropa with Lu³⁺, La³⁺, Pb²⁺, Ra²⁺, and Ba²⁺. nih.govnih.gov The technique is particularly valuable for high-affinity interactions. In some cases, such as the titration of macropa with Eu³⁺, the formation of 2:1 metal-ligand complexes needed to be considered to accurately fit the ITC data, especially during the initial injections when there is a high excess of the metal ion. nih.govacs.org

Luminescence Spectroscopy Applications

Luminescence spectroscopy, particularly utilizing the unique properties of lanthanide ions, offers a sensitive and versatile tool for probing the coordination environment of metal complexes. nih.govnih.gov

Europium Time-Resolved Laser-Induced Fluorescence Spectroscopy (Eu-TRLFS)

Europium Time-Resolved Laser-Induced Fluorescence Spectroscopy (Eu-TRLFS) is a powerful technique for studying the complexation of ligands with europium(III) ions. nih.gov This method takes advantage of the long luminescence lifetime of Eu³⁺, which allows for time-gated detection that eliminates interference from short-lived background fluorescence. bmglabtech.com This results in a highly sensitive and selective method for speciating Eu³⁺ complexes. nih.gov

Eu-TRLFS has been successfully applied to validate the exclusive formation of 1:1 metal-to-ligand complexes of macropa in a chosen pH range at tracer-level concentrations. nih.govnih.gov The combination of Eu-TRLFS with ¹H NMR for pKa determination has allowed for the accurate determination of the stability constant of the Eu-macropa complex, with a reported log K value of 12.9, which is in excellent agreement with values obtained from other techniques like ITC and potentiometric titration. nih.govacs.org

Probing Site Symmetry and Ligand-Field Levels in Metal Complexes

The emission spectrum of a luminescent metal ion, such as Eu³⁺, is highly sensitive to its local coordination environment. The symmetry of the ligand field around the metal ion influences the splitting of its electronic energy levels, which is reflected in the fine structure of the emission spectrum. nih.gov Therefore, high-resolution luminescence spectroscopy can provide valuable structural information about the metal complex. nih.gov

For the Eu-macropa complex, the splitting patterns of the ⁷F₀, ⁷F₁, and ⁷F₂ transitions in the emission spectrum are indicative of a low-symmetry environment, such as C₂ or lower. nih.gov To fully resolve the splitting pattern of the ligand-field levels of the ⁷Fⱼ terms, measurements can be performed at low temperatures (T < 40 K), which minimizes Doppler broadening and enhances spectral resolution. nih.govacs.org The luminescence decay time of the Eu³⁺ complex can also provide additional information about the complex's structure. nih.gov

Radiochemical Analysis Methodologies

The characterization of "Macropa-NH2 hydrochloride" and its subsequent radiometal complexes relies heavily on specialized radiochemical analysis techniques. These methods are essential for determining the efficiency of radiolabeling, assessing the stability of the resulting complexes, and purifying the final conjugates for preclinical and clinical applications. Techniques such as Radio-Thin-Layer Chromatography (Radio-TLC) and High-Performance Liquid Chromatography (HPLC) are fundamental in the development of radiopharmaceuticals based on the Macropa-NH2 chelator.

Radio-Thin-Layer Chromatography (Radio-TLC) for Radiolabeling Yields and Stability Assessment

Radio-Thin-Layer Chromatography (Radio-TLC) is a crucial analytical tool for the rapid assessment of radiochemical purity and the determination of radiolabeling yields. nih.govescholarship.orglongdom.org This method is preferred for its simplicity and speed, making it ideal for monitoring the progress of radiolabeling reactions and for the quality control of the final radiolabeled product. escholarship.orgsnmjournals.org

In the context of Macropa-NH2, Radio-TLC is employed to quantify the percentage of a radionuclide that has been successfully incorporated into the chelator. For instance, studies involving the radiolabeling of Macropa-NH2 with ¹³⁴Ce demonstrated near-quantitative labeling yields (>95%) at room temperature, even at a 1:1 ligand-to-metal ratio. snmjournals.orgresearchgate.net This is a significant advantage over other chelators like DOTA, which may require a 10:1 ligand-to-metal ratio and elevated temperatures to achieve similar yields. snmjournals.orgresearchgate.netresearchgate.net The radiochemical yields are typically monitored by spotting the reaction mixture onto a TLC plate, developing it with a suitable mobile phase, and then analyzing the plate with a radio-TLC scanner to determine the distribution of radioactivity. longdom.orgsnmjournals.org

The stability of radiolabeled Macropa-NH2 complexes is also rigorously evaluated using Radio-TLC. nih.gov These stability studies are often performed in physiological buffers and human serum to simulate in vivo conditions. snmjournals.orgnih.gov For example, the ¹³⁴Ce-Macropa-NH2 complex was found to be over 95% intact after 7 days in various buffers and serum. snmjournals.org Similarly, actinium-225 (²²⁵Ac) complexes of macropa conjugates have shown excellent stability, remaining more than 90% intact over several days when incubated in human serum at 37°C. nih.gov

Radio-TLC analysis can also reveal important chemical phenomena. An interesting observation made through Radio-TLC and confirmed by HPLC was the expulsion of the daughter radionuclide ¹³⁴La from the chelate following the decay of the parent ¹³⁴Ce in complexes with Macropa-NH2 conjugates. snmjournals.orgresearchgate.net

| Parameter | Macropa-NH2 | DOTA | Reference |

| Radiolabeling Yield with ¹³⁴Ce | >95% | 94.2% ± 1.8% | snmjournals.orgresearchgate.net |

| Required Ligand-to-Metal Ratio | 0.5:1 to 10:1 | 10:1 | snmjournals.orgresearchgate.net |

| Reaction Temperature | 25°C (Room Temperature) | 25°C (Elevated temperatures needed for lower ratios) | snmjournals.orgresearchgate.net |

| Complex Stability (¹³⁴Ce, 7 days) | >95% intact in serum | Not specified | snmjournals.org |

| Complex Stability (²²⁵Ac, 5-7 days) | >90% intact in serum | Not specified | nih.gov |

High-Performance Liquid Chromatography (HPLC) for Conjugate Purification and Characterization

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the purification and characterization of Macropa-NH2 conjugates. escholarship.org While Radio-TLC is excellent for rapid yield and purity checks, radio-HPLC provides higher resolution, which is necessary for separating complex mixtures and ensuring the high purity of the final product. escholarship.orgsnmjournals.org

Following the conjugation of Macropa-NH2 (or its derivatives like Macropa-NCS) to a targeting vector such as a peptide or antibody, HPLC is used to purify the resulting bioconjugate from any unreacted starting materials. fishersci.comfishersci.comacs.org Size-exclusion HPLC (SEC-HPLC) is commonly used to verify the purity of antibody conjugates after purification. acs.org

Reverse-phase high-performance liquid chromatography (RP-HPLC) is also a key method for analyzing the radiolabeled conjugates. snmjournals.org It can confirm the identity and radiochemical purity of the product with high precision. For example, RP-HPLC was used alongside Radio-TLC to confirm that after the decay of ¹³⁴Ce in a ¹³⁴Ce-PSMA-617 complex, the daughter nuclide ¹³⁴La was released from the chelate. snmjournals.org This level of detailed analysis is critical for understanding the behavior of these radiopharmaceuticals.

The table below summarizes typical applications of HPLC in the analysis of Macropa-NH2 and its derivatives.

| HPLC Method | Application | Analyte Example | Purpose | Reference |

| Size-Exclusion HPLC (SEC-HPLC) | Purity Verification | GC33-BZmacropa | To verify the purity of antibody-chelator conjugates after purification. | acs.org |

| Reverse-Phase HPLC (RP-HPLC) | Characterization | ¹³⁴Ce-PSMA-617 | To analyze radiolabeling and confirm the identity of the product and its decay daughters. | snmjournals.org |

| Analytical HPLC | Characterization | H₂BZmacropa and H₂BZ₂macropa | To fully characterize novel chelator analogues. | acs.org |

Theoretical and Computational Studies of Macropa Nh2 Hydrochloride and Its Derivatives

Density Functional Theory (DFT) Calculations in Macropa Research

Density Functional Theory (DFT) has become a principal computational method for investigating the properties of metal complexes, including those with macrocyclic ligands like Macropa. acs.org By calculating the electron density of a system, DFT can accurately predict a wide range of properties, from molecular geometries to reaction energetics. nih.govnih.gov

Prediction of Molecular Geometries and Electronic Structures

DFT calculations are instrumental in predicting the three-dimensional structures of Macropa-NH2 hydrochloride and its metal complexes. These calculations can determine bond lengths, bond angles, and torsional angles, providing a detailed picture of the ligand's conformation both in its free state and when coordinated to a metal ion. For instance, DFT has been used to optimize the geometries of Lanthanide and Actinide complexes with Macropa, revealing how the macrocyclic framework adapts to accommodate metal ions of different sizes. nih.govacs.org

Studies on Macropa derivatives have shown that the introduction of rigid groups, such as benzene (B151609) rings, into the macrocyclic backbone alters the ligand's preorganization for metal binding. acs.orgosti.gov DFT calculations have been employed to quantify these structural changes, showing, for example, a systematic elongation of the Lanthanum-donor atom distances within the macrocycle upon complexation. osti.gov The electronic structure, including the distribution of electron density and molecular orbital energies, can also be elucidated through DFT, offering insights into the nature of the chemical bonds within the molecule. nih.gov

Elucidation of Metal Coordination Characteristics

A key application of DFT in the study of Macropa complexes is the detailed characterization of the metal-ligand coordination. DFT calculations can identify the coordinating atoms of the ligand and predict the coordination number and geometry of the metal center. nih.govnih.gov For Macropa, which has multiple potential donor atoms (nitrogens of the diazacrown ether, nitrogens of the picolinate (B1231196) arms, and oxygens of the carboxylate groups), DFT helps to understand which atoms are involved in binding a specific metal ion.

For example, DFT studies on actinide and lanthanide complexes of Macropa have shown that the metal ion is typically coordinated to all ten potential donor atoms of the ligand in a syn conformation. acs.org These calculations also help to understand the subtle differences in coordination between different metal ions, which is crucial for understanding the selectivity of the ligand. nih.gov DFT can also be used to study the effect of solvent on the coordination environment, for instance, by including explicit water molecules in the calculations. nih.govnih.gov

| Metal Ion | Coordination Number | Key Interacting Atoms | Reference |

| La(III) | 10 | N(amine), N(picolinate), O(carboxylate), O(ether) | nih.gov |

| Ac(III) | 10 | N(amine), N(picolinate), O(carboxylate), O(ether) | nih.gov |

| Lu(III) | 10 | N(amine), N(picolinate), O(carboxylate), O(ether) | nih.gov |

| Ra(II) | 10 | N(amine), N(picolinate), O(carboxylate), O(ether) | nih.gov |

Analysis of Energetic Penalties Associated with Metal Binding

The stability of a metal complex is determined by the Gibbs free energy of its formation. DFT calculations can be used to compute the energetic components of this process, including the strain energy of the ligand upon coordination and the metal-ligand binding energy. acs.orgosti.gov The strain energy is the energy required to distort the free ligand into the conformation it adopts in the complex. The binding energy is the energy released upon the formation of the metal-ligand bonds.

Molecular Dynamics Simulations for Conformational Analysis (Implied)

While specific Molecular Dynamics (MD) simulation studies focused solely on the conformational analysis of the this compound scaffold are not extensively reported in the literature, the application of this technique is strongly implied for understanding the dynamic behavior of such flexible macrocycles. MD simulations model the movements of atoms and molecules over time, providing a detailed picture of the conformational landscape of a molecule. nih.gov

Investigation of Dynamic Behavior and Conformational Landscapes of Macropa Scaffolds

For a flexible molecule like this compound, MD simulations could be used to explore the different conformations that the macrocycle can adopt in solution. This is particularly important for understanding the process of metal complexation, as the ligand must adopt a specific conformation to bind a metal ion effectively. MD simulations can reveal the most populated conformations, the energy barriers between them, and how the conformational equilibrium is influenced by factors such as solvent and temperature.

Furthermore, MD simulations can provide insights into the flexibility of different parts of the Macropa scaffold. For instance, the mobility of the picolinate arms relative to the diazacrown ether backbone could be investigated. This information is valuable for designing new Macropa derivatives with optimized preorganization for specific metal ions. By understanding the inherent flexibility of the scaffold, modifications can be introduced to restrict the conformational freedom in a way that favors the desired binding conformation.

Quantitative Structure-Activity Relationship (QSAR) Studies in Macropa Ligand Design

Quantitative Structure-Activity Relationship (QSAR) studies are a set of computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological or chemical activity. While no specific QSAR studies have been published for this compound and its derivatives, the principles of QSAR are highly relevant to the rational design of new Macropa-based ligands.

A QSAR model is developed by first calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors can be physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges, dipole moment), or structural features (e.g., presence of specific functional groups). Statistical methods are then used to build a mathematical model that correlates these descriptors with the observed activity.

In the context of Macropa ligand design, a QSAR study could be envisioned to predict the stability of metal complexes. The "activity" in this case would be the experimentally determined stability constant (log K) for a series of Macropa derivatives with a particular metal ion. The molecular descriptors would capture the structural variations within the series of ligands, such as modifications to the picolinate arms or the macrocyclic backbone.

Such a QSAR model, once validated, could be used to predict the stability constants of new, unsynthesized Macropa derivatives. This would allow for the virtual screening of a large number of potential ligands, prioritizing those with the most promising properties for synthesis and experimental evaluation. This approach could significantly accelerate the discovery of new chelators with improved selectivity and stability for specific metal ions.

Advanced Applications in Radiochemistry and Bioimaging Research Utilizing Macropa Nh2 Hydrochloride Derivatives

Research into Targeted Alpha Therapy (TAT) Agents

Targeted alpha therapy (TAT) is a promising cancer treatment modality that uses alpha-emitting radionuclides to deliver highly potent and localized radiation to tumor cells, minimizing damage to surrounding healthy tissue. cornell.edu The development of effective TAT agents relies on a chelator that can stably bind the radionuclide and be conjugated to a tumor-targeting molecule. Macropa-based chelators, derived from Macropa-NH2 hydrochloride, have emerged as superior candidates for this purpose, particularly for the powerful alpha-emitter Actinium-225 (B1199940) (225Ac). osti.govnih.gov

Development and Evaluation of 225Ac-Radioconjugates

The diaza-18-crown-6-based chelator Macropa has shown significant promise for 225Ac chelation in TAT applications. nih.gov A key advantage of Macropa over traditional chelators like DOTA is its ability to complex 225Ac rapidly within minutes at room temperature and at submicromolar concentrations. cornell.eduresearchgate.netnih.gov This feature is particularly beneficial for conjugation with sensitive biomacromolecules like antibodies that cannot withstand the high temperatures often required for labeling with DOTA. nih.govacs.org

Researchers have synthesized bifunctional analogues, such as Macropa-NCS from the Macropa-NH2 precursor, to enable conjugation to various targeting vectors. researchgate.netfishersci.comfishersci.com These efforts have led to the development of several promising 225Ac-radioconjugates:

225Ac-macropa-RPS-070: A conjugate targeting the prostate-specific membrane antigen (PSMA), which demonstrated selective tumor targeting in LNCaP xenograft mice and did not release free 225Ac over 96 hours. researchgate.net

225Ac-macropa-Trastuzumab: An antibody-drug conjugate for potential breast cancer therapy that retained over 99% of its 225Ac in human serum after seven days. researchgate.net

225Ac-mcp-PSMA Conjugates: Novel Macropa-derived radioconjugates designed for TAT of metastatic castration-resistant prostate cancer showed substantial PSMA-specific tumor accumulation and rapid clearance from non-targeted organs. nih.gov Biodistribution studies in mice with LNCaP tumor xenografts revealed high tumor uptake. nih.govresearchgate.net

225Ac-GC33-BZmacropa: A conjugate developed using a rigid variant of the Macropa chelator (H2BZmacropa-NCS) and an antibody targeting the liver cancer biomarker glypican-3 (GPC3). osti.govacs.org

These studies consistently show that Macropa-based radioconjugates form highly stable complexes with 225Ac, a critical factor for successful targeted alpha therapy. nih.govresearchgate.net

| Radioconjugate | Target | Key Findings | Reference |

|---|---|---|---|

| 225Ac-macropa-RPS-070 | PSMA | Selectively targeted tumors in LNCaP xenograft mice; no release of free 225Ac over 96 hours. | researchgate.net |

| 225Ac-macropa-Trastuzumab | HER2 | Retained >99% of 225Ac in human serum after 7 days. | researchgate.net |

| 225Ac-mcp-D-PSMA | PSMA | High tumor accumulation (12.21 ± 4.31 %ID/g at 24h p.i.) in LNCaP tumor-bearing mice. | nih.gov |

| 225Ac-mcp-D-alb-PSMA | PSMA and Albumin | Substantially increased tumor uptake (153.48 ± 37.76 %ID/g at 168h p.i.) due to albumin binding. | nih.govresearchgate.net |

Investigation of In Vivo Generator Systems for Alpha-Emitting Radionuclides

The decay of 225Ac is of particular interest as it acts as an "in vivo generator," producing a cascade of four high-energy alpha particles through its decay chain. osti.govnih.govnih.gov This property significantly enhances its therapeutic potency. However, it also presents a major challenge: the chelator must securely hold not only the parent 225Ac atom but also the subsequent daughter radionuclides to prevent them from causing off-target toxicity.